(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid
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Overview
Description
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is a chemical compound with a molecular formula of C10H6BrNO4 It is characterized by the presence of a bromine atom, a dioxo group, and an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid typically involves the bromination of a precursor compound followed by the introduction of the acetic acid moiety. One common method involves the bromination of phthalic anhydride to form 5-bromo-phthalic anhydride, which is then reacted with glycine to yield the target compound. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, followed by heating and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions, as well as oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted isoindoline derivatives, oxo compounds, and various amides and esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in the manufacture of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and dioxo groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate biological pathways depending on the nature of the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enhances its utility in various applications .
Properties
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUKVUYSOJWGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966790 |
Source
|
Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5238-66-4 |
Source
|
Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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